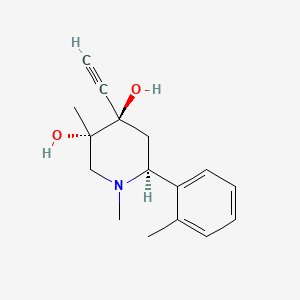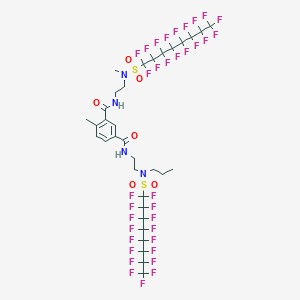
1,3-Benzenedicarboxamide, N3-(2-(((heptadecafluorooctyl)sulfonyl)methylamino)ethyl)-N1-(2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxamide, N3-(2-(((heptadecafluorooctyl)sulfonyl)methylamino)ethyl)-N1-(2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)-4-methyl- is a complex organic compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, N3-(2-(((heptadecafluorooctyl)sulfonyl)methylamino)ethyl)-N1-(2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)-4-methyl- involves multiple steps. One common method involves the reaction of 1,3-benzenedicarboxylic acid with appropriate amines and sulfonyl chlorides under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxamide, N3-(2-(((heptadecafluorooctyl)sulfonyl)methylamino)ethyl)-N1-(2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1,3-Benzenedicarboxamide, N3-(2-(((heptadecafluorooctyl)sulfonyl)methylamino)ethyl)-N1-(2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxamide, N3-(2-(((heptadecafluorooctyl)sulfonyl)methylamino)ethyl)-N1-(2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarboxamide: A simpler analog without the heptadecafluorooctyl groups.
N,N’-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide: A related compound with different functional groups.
Uniqueness
1,3-Benzenedicarboxamide, N3-(2-(((heptadecafluorooctyl)sulfonyl)methylamino)ethyl)-N1-(2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)-4-methyl- is unique due to its heptadecafluorooctyl groups, which impart distinct physicochemical properties such as hydrophobicity and stability. These properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
73019-20-2 |
|---|---|
Molecular Formula |
C33H26F34N4O6S2 |
Molecular Weight |
1284.7 g/mol |
IUPAC Name |
3-N-[2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl]-1-N-[2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(propyl)amino]ethyl]-4-methylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C33H26F34N4O6S2/c1-4-9-71(79(76,77)33(66,67)29(56,57)25(48,49)21(40,41)19(36,37)23(44,45)27(52,53)31(61,62)63)11-8-68-16(72)14-6-5-13(2)15(12-14)17(73)69-7-10-70(3)78(74,75)32(64,65)28(54,55)24(46,47)20(38,39)18(34,35)22(42,43)26(50,51)30(58,59)60/h5-6,12H,4,7-11H2,1-3H3,(H,68,72)(H,69,73) |
InChI Key |
TZGYROAPHGJQIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCNC(=O)C1=CC(=C(C=C1)C)C(=O)NCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


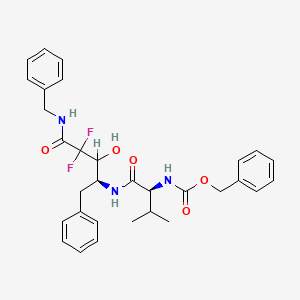
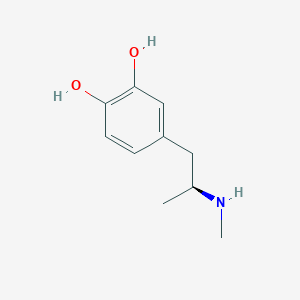
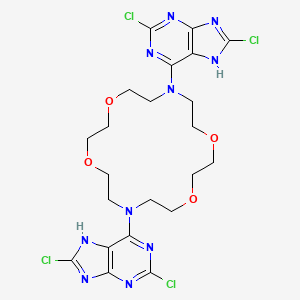
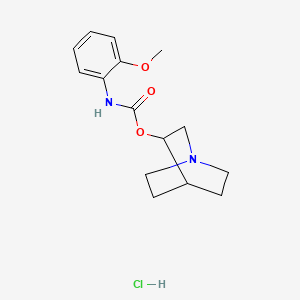
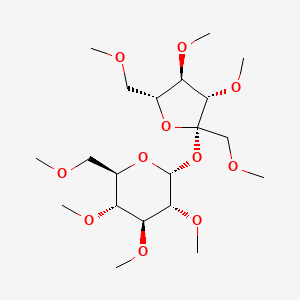
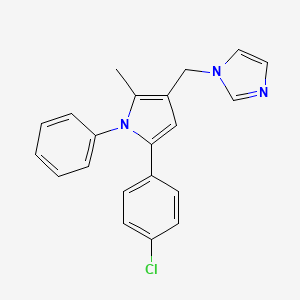
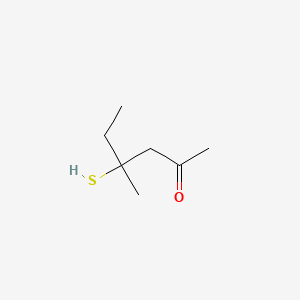


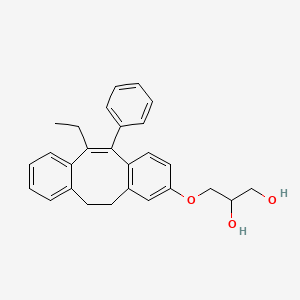

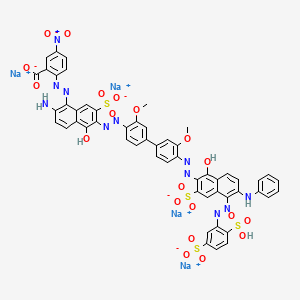
![1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B15193593.png)
